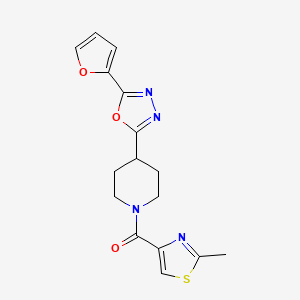

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Description

The compound (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a heterocyclic hybrid molecule combining a piperidine core with a 1,3,4-oxadiazole ring and a 2-methylthiazole moiety. Key physicochemical properties include a molecular formula of C₁₇H₁₆N₄O₃ and a molecular weight of 324.33 g/mol .

Properties

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-10-17-12(9-24-10)16(21)20-6-4-11(5-7-20)14-18-19-15(23-14)13-3-2-8-22-13/h2-3,8-9,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXQYDAXQSSSSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic molecule that incorporates a furan ring, an oxadiazole moiety, a piperidine structure, and a thiazole group. This unique combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on existing literature.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.

- Attachment of Piperidine and Thiazole Moieties : The oxadiazole derivative is then reacted with piperidine and 2-methylthiazole derivatives to form the final product.

Biological Activity Overview

The biological activities of compounds containing oxadiazole and thiazole rings have been widely studied. These compounds have shown promise in various therapeutic areas, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Several studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol | Antibacterial against E. coli and S. aureus | |

| 1,3,4-Oxadiazoles | Effective against P. aeruginosa and K. pneumoniae |

The presence of the furan and oxadiazole rings is believed to enhance the interaction with bacterial enzymes, leading to inhibition of bacterial growth.

Anticancer Activity

Research has shown that oxadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(Furan-2-yl)-1,3,4-oxadiazol-2-thiol | A431 (human epidermoid carcinoma) | <10 | |

| Thiazole derivatives | U251 (human glioblastoma) | 23.30 ± 0.35 |

The anticancer mechanisms may involve the induction of apoptosis or inhibition of cell proliferation through interactions with specific molecular targets.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole and thiazole rings can interact with various enzymes involved in metabolic pathways.

- Disruption of Cellular Processes : By binding to specific receptors or proteins within cancer cells or pathogens, these compounds may disrupt critical cellular functions.

- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can increase oxidative stress within cells, leading to cell death in cancerous or infected cells.

Case Studies

Recent investigations into similar compounds have provided insights into their efficacy:

- Antimicrobial Studies : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial properties against common pathogens. Results indicated varying degrees of effectiveness based on structural modifications.

- Cytotoxicity Assessments : Thiazole-containing compounds were evaluated for their ability to inhibit tumor growth in vitro. The presence of electron-donating groups on the phenyl ring significantly enhanced their activity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives synthesized from furan and oxadiazole have been tested for their activity against various microorganisms. In one study, several synthesized compounds demonstrated notable antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Microorganism Tested | Activity Observed |

|---|---|---|

| Compound A | Staphylococcus aureus | Inhibition Zone: 15 mm |

| Compound B | Escherichia coli | Inhibition Zone: 12 mm |

| Compound C | Candida albicans | Inhibition Zone: 18 mm |

Anticancer Properties

The thiazole and oxadiazole rings in the compound have been linked to anticancer activity. Studies have shown that thiazole-containing compounds can inhibit the growth of various cancer cell lines, including breast and liver cancer cells. For example, a recent study reported that specific derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .

Table 2: Anticancer Efficacy of Thiazole and Oxadiazole Compounds

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound D | MCF-7 (Breast) | 5.71 |

| Compound E | HepG2 (Liver) | 10.20 |

| Compound F | HCT116 (Colon) | 8.45 |

Neurological Effects

Some derivatives of this compound have shown promise in neurological applications, particularly in anticonvulsant activity. The structure-activity relationship (SAR) analysis revealed that modifications in the piperidine ring enhance the anticonvulsant properties of these compounds, making them potential candidates for treating epilepsy .

Herbicidal Activity

The oxadiazole derivatives are gaining attention for their herbicidal properties. Recent patents have reported the synthesis of N-(1,3,4-oxadiazol-2-yl)aryl formamides which demonstrate effective herbicidal activity with low toxicity to crops . These compounds are particularly effective against key agricultural pests and weeds.

Table 3: Herbicidal Efficacy of Oxadiazole Derivatives

| Compound | Target Weed | Efficacy (%) |

|---|---|---|

| Compound G | Amaranthus retroflexus | 85 |

| Compound H | Setaria viridis | 90 |

| Compound I | Echinochloa crus-galli | 78 |

Polymer Chemistry

The unique structural features of the compound allow it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability. Research has explored its use as a monomer in the synthesis of novel polymers with tailored properties for specific applications in coatings and composites .

Photovoltaic Materials

Recent studies have investigated the use of oxadiazole derivatives in organic photovoltaic cells due to their ability to absorb light effectively and convert it into electrical energy. The incorporation of this compound into photovoltaic materials has shown improved efficiency compared to traditional materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Oxadiazole Motifs

Compound A : [4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

- Key Differences : Replaces the oxadiazole-thiazole system with a trimethoxyphenyl group and piperazine ring.

Compound B : 2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone

Analogues with Thiazole/Oxadiazole Hybrids

Compound C : 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

- Key Differences: Replaces the piperidine-oxadiazole core with a thiazolidinone ring and introduces a 4-fluorophenyl group.

Compound D : 1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine

- Key Differences : Incorporates a sulfonyl linker and phenyl-oxadiazole instead of furan-oxadiazole.

- Impact : The sulfonyl group enhances hydrogen-bonding capacity, which may improve receptor binding but increase metabolic susceptibility .

Q & A

Basic: What synthetic strategies are recommended for this compound, and how can retrosynthetic analysis improve route design?

Answer:

The synthesis of this compound requires multi-step organic reactions, with retrosynthetic analysis being critical for identifying feasible pathways. Begin by deconstructing the target molecule into key fragments: the furan-oxadiazole-piperidine core and the 2-methylthiazole carbonyl group. Synthons such as furan-2-carbohydrazide (for oxadiazole formation) and piperidine derivatives (for N-alkylation) are prioritized.

- Key steps :

- Oxadiazole formation : Cyclize furan-2-carbohydrazide with a carbonyl source (e.g., triphosgene) under anhydrous conditions .

- Piperidine functionalization : Couple the oxadiazole-piperidine intermediate with 2-methylthiazole-4-carbonyl chloride via nucleophilic acyl substitution .

- Optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction efficiency . Retrosynthetic analysis minimizes side reactions by isolating reactive intermediates early in the pathway .

Basic: What analytical techniques are essential for confirming structural integrity post-synthesis?

Answer:

A combination of spectroscopic and chromatographic methods is required:

- 1H/13C NMR : Verify connectivity of the oxadiazole (δ 8.1–8.3 ppm for oxadiazole protons) and thiazole (δ 2.5 ppm for methyl group) .

- IR spectroscopy : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and oxadiazole ring vibrations at 1550–1600 cm⁻¹ .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 414.1) .

Basic: How do structural features influence predicted biological activity?

Answer:

The compound’s heterocyclic motifs correlate with known pharmacophores:

| Structural Feature | Biological Relevance | Supporting Evidence |

|---|---|---|

| 1,3,4-Oxadiazole | Antimicrobial activity (disrupts bacterial membranes) | Thiadiazole analogs in |

| 2-Methylthiazole | Kinase inhibition (e.g., EGFR) | Similar thiazoles in |

| Piperidine scaffold | Enhanced bioavailability and CNS penetration | Piperidine SAR studies |

Methodological Insight : Prioritize in vitro assays (e.g., MIC for antimicrobial screening, kinase inhibition assays) to validate these predictions .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Solvent selection : Use DMF for oxadiazole cyclization (polar aprotic solvents stabilize transition states) . For coupling steps, dichloromethane minimizes side reactions .

- Temperature control : Maintain 80°C for oxadiazole formation (prevents premature decomposition) ; room temperature for acylations to avoid racemization .

- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .

- Workup : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates, achieving >90% purity .

Advanced: How should contradictions in biological activity data be resolved?

Answer:

Discrepancies often arise from assay variability or off-target effects. Mitigate this by:

Orthogonal assays : Confirm antimicrobial activity with both broth microdilution (MIC) and time-kill assays .

Dose-response curves : Establish EC50 values to distinguish specific activity from cytotoxicity .

Structural analogs : Compare activity of derivatives (e.g., replacing furan with phenyl) to isolate pharmacophoric contributions .

Statistical validation : Use ANOVA or Student’s t-test to assess significance (p < 0.05) across replicates .

Advanced: What computational methods predict target binding and pharmacokinetics?

Answer:

- Molecular docking (AutoDock/Vina) : Model interactions with EGFR (PDB ID: 1M17) to identify key binding residues (e.g., Lys721, Thr830) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- ADMET prediction (SwissADME) : Estimate LogP (~2.8) and BBB permeability (CNS MPO score >4.0) .

Advanced: How to design analogs with improved efficacy or reduced toxicity?

Answer:

Focus on structural modifications guided by SAR:

- Oxadiazole substitution : Replace furan with electron-withdrawing groups (e.g., -NO2) to enhance antimicrobial potency .

- Thiazole modification : Introduce halogens (e.g., Cl) at the 5-position to improve kinase selectivity .

- Piperidine N-alkylation : Add hydrophilic groups (e.g., -OH) to reduce CNS toxicity .

- Synthetic validation : Screen analogs via parallel synthesis (e.g., 96-well plates) .

Advanced: How does pH affect stability, and what degradation pathways are observed?

Answer:

- pH stability studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. HPLC analysis reveals:

- Acidic conditions (pH <3) : Oxadiazole ring hydrolysis to hydrazide derivatives .

- Alkaline conditions (pH >10) : Thiazole ring opening via nucleophilic attack .

- Mitigation strategies : Formulate as lyophilized powders (pH 7.4) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.